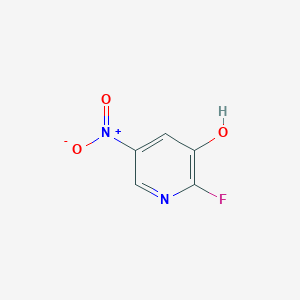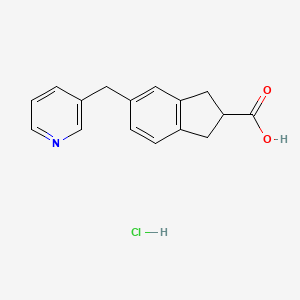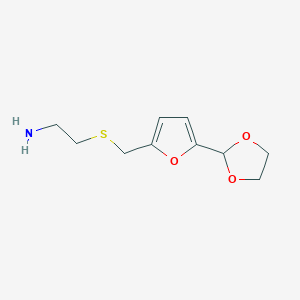
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a dioxolane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine typically involves multiple steps. One common route starts with the preparation of 5-(1,3-Dioxolan-2-yl)furan-2-carbaldehyde from furfural and ethylene glycol . This intermediate is then subjected to a series of reactions, including thiolation and amination, to introduce the thioether and amine functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and thioether groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)furan: A simpler compound lacking the thioether and amine groups.
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: An intermediate in the synthesis of the target compound.
2-(1,3-Dioxolan-2-yl)ethyl zinc bromide: A related compound used in organometallic chemistry.
Uniqueness
2-(((5-(1,3-Dioxolan-2-yl)furan-2-yl)methyl)thio)ethan-1-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-[[5-(1,3-dioxolan-2-yl)furan-2-yl]methylsulfanyl]ethanamine |
InChI |
InChI=1S/C10H15NO3S/c11-3-6-15-7-8-1-2-9(14-8)10-12-4-5-13-10/h1-2,10H,3-7,11H2 |
InChI Key |
SAFBZDKRGNPRSG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(O2)CSCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


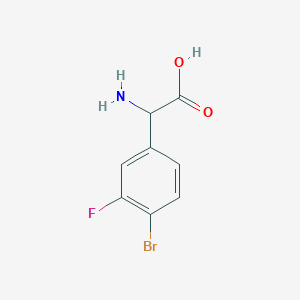
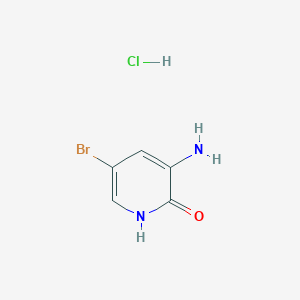
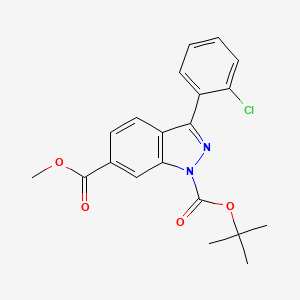
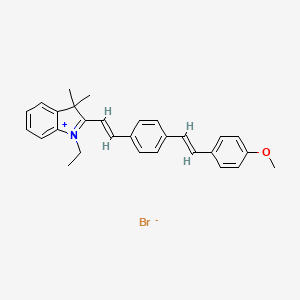
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
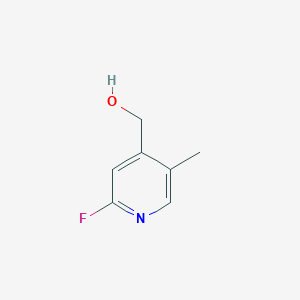
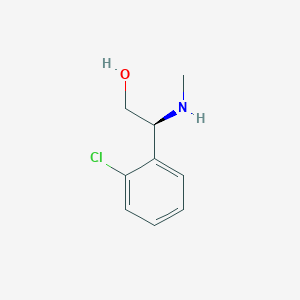
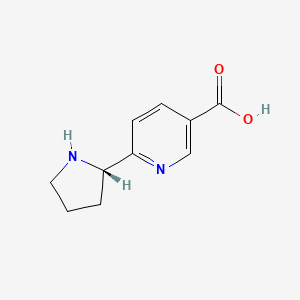

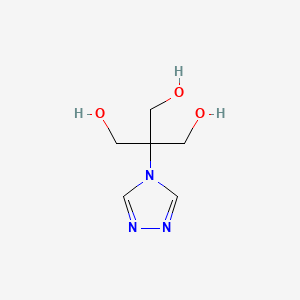
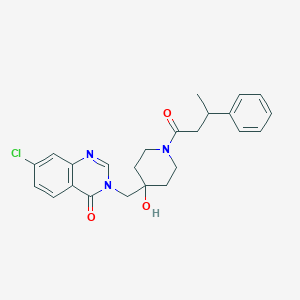
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B15224851.png)
